![molecular formula C8H9F2N3O2 B1523111 3-Amino-1-[4-(difluoromethoxy)phenyl]urea CAS No. 1094769-82-0](/img/structure/B1523111.png)

3-Amino-1-[4-(difluoromethoxy)phenyl]urea

Vue d'ensemble

Description

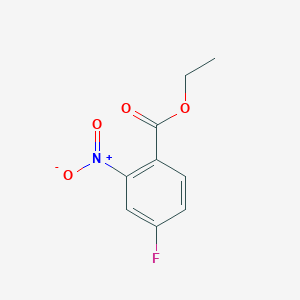

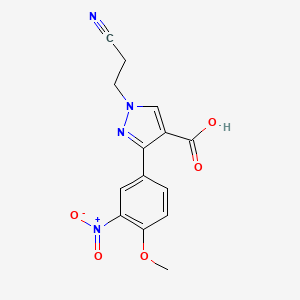

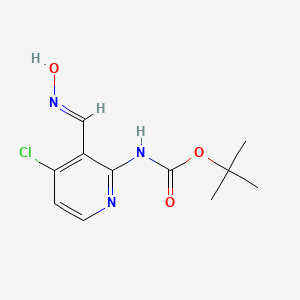

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a chemical compound with the molecular formula C8H9F2N3O2 . Its molecular weight is 217.17 .

Molecular Structure Analysis

The molecular structure of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea consists of a urea group (NH2-CO-NH2) where one of the hydrogens in an amino group is replaced by a [4-(difluoromethoxy)phenyl] group .Physical And Chemical Properties Analysis

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a powder . Its boiling point and specific storage conditions are not provided in the sources I found .Applications De Recherche Scientifique

Waste Nitrogen Excretion

Phenylacetylglutamine (PAG), derived from phenylacetate or phenylbutyrate after β-oxidation, has been evaluated as an alternative to urea for waste nitrogen excretion in patients with inborn errors of urea synthesis. This research indicates the potential of PAG to replace urea in specific metabolic conditions, offering an alternative pathway for nitrogen waste excretion and demonstrating the capacity of phenylbutyrate to modulate nitrogen metabolism (Brusilow, 1991).

Urea Cycle Disorders

Studies have shown that sodium phenylbutyrate, used in treating urea cycle disorders, creates alternative pathways for nitrogen excretion by conjugating glutamine to form phenylacetylglutamine, which is excreted in urine. The treatment impacts branched-chain amino acid (BCAA) metabolism, indicating a need for careful management of dietary protein and potential supplementation of BCAAs (Scaglia, 2010). A longitudinal study by the Urea Cycle Disorders Consortium provided insights into the prevalence, morbidity, and treatment outcomes of various urea cycle disorders, highlighting the significance of metabolic management in these conditions (Batshaw, Tuchman, Summar, & Seminara, 2014).

Metabolism and Nutritional Management

A study on nutritional management and amino acid supplementation in urea cycle disorders demonstrated that sodium phenylbutyrate significantly impacts BCAA metabolism, suggesting that protein restriction and amino acid supplementation should be carefully balanced in patients undergoing treatment for these disorders (Scaglia, 2004). The research indicates that the management of urea cycle disorders involves not only addressing the underlying enzymatic deficiencies but also carefully managing diet and amino acid levels to optimize patient outcomes.

Mécanisme D'action

Mode of Action

It’s important to note that the interaction of a compound with its targets often results in changes to the target’s function, which can lead to various downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Orientations Futures

Propriétés

IUPAC Name |

1-amino-3-[4-(difluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYFMQUDGGMVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[4-(difluoromethoxy)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)